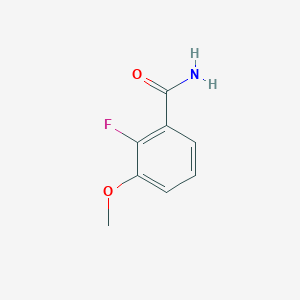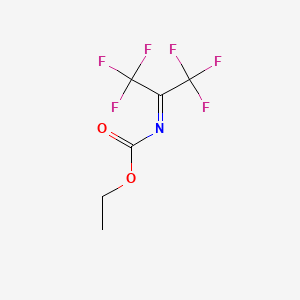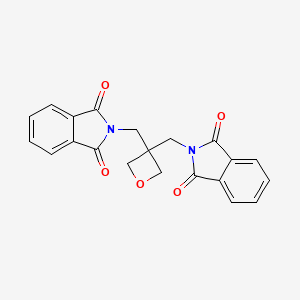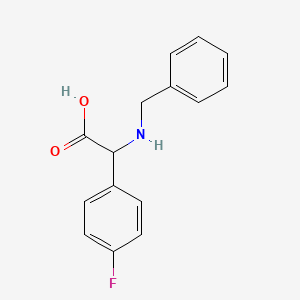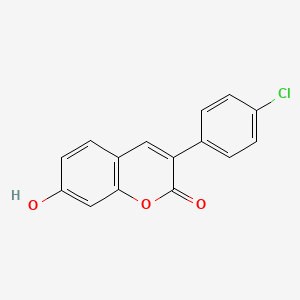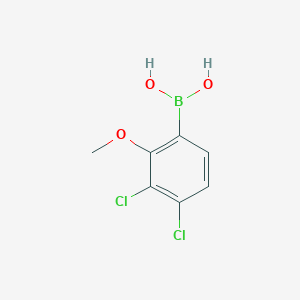
3,4-二氯-2-甲氧基苯硼酸
描述
3,4-Dichloro-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H7BCl2O3 and a molecular weight of 220.85 . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 3,4-Dichloro-2-methoxyphenylboronic acid is 1S/C7H7BCl2O3/c1-13-7-4 (8 (11)12)2-3-5 (9)6 (7)10/h2-3,11-12H,1H3 .Chemical Reactions Analysis
Boronic acids, including 3,4-Dichloro-2-methoxyphenylboronic acid, are valuable building blocks in organic synthesis. They are often used in catalytic protodeboronation, a process that involves the removal of a boron group from an organic compound .科学研究应用
超分子组装
3,4-二氯-2-甲氧基苯硼酸在超分子组装的设计和合成中发挥作用。这些组装是通过杂氮原子与-B(OH)2形成的O–H⋯N氢键,以及相关化合物晶体结构中的中心对称环状C–H⋯O氢键实现的(Pedireddi & Seethalekshmi, 2004)。
荧光猝灭研究
该化合物因其在相关硼酸的荧光猝灭中的作用而受到研究。这些研究提供了对荧光猝灭机制的见解,这对于理解这些化合物在各种条件下的行为至关重要(Geethanjali, Nagaraja, & Melavanki, 2015)。
晶体工程
3,4-二氯-2-甲氧基苯硼酸有助于理解晶体工程。目的是设计具有单体结构的新型硼酸,为晶体工程提供独特的构建模块。硼原子上的羟基参与分子内氢键增强了这一点,从而导致晶格中多种可能的相互作用(Cyrański et al., 2012)。
生物正交化学
这种化合物与生物正交化学有关,尤其是在中性水溶液中形成稳定的硼-氮杂环方面。这些反应对于蛋白质偶联很重要,并且与蛋白质官能团正交,这使得它们对生理应用很有用(Dilek, Lei, Mukherjee, & Bane, 2015)。
安全和危害
作用机制
Target of Action
The primary target of 3,4-Dichloro-2-methoxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boron atom in the compound transfers the attached organic group (3,4-Dichloro-2-methoxyphenyl) to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . The compound, as an organoboron reagent, plays a crucial role in this reaction. The reaction conditions are exceptionally mild and tolerant to various functional groups . The compound’s stability, easy preparation, and environmentally benign nature contribute to the success of the SM coupling .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the SM cross-coupling reaction . This reaction is crucial in organic synthesis, enabling the construction of complex organic compounds from simpler ones .
Action Environment
The action of 3,4-Dichloro-2-methoxyphenylboronic acid is influenced by several environmental factors. For instance, the compound’s stability and reactivity can be affected by the presence of moisture and air . Therefore, it’s important to handle and store the compound under appropriate conditions to maintain its efficacy and stability .
生化分析
Biochemical Properties
The exact biochemical properties of 3,4-Dichloro-2-methoxyphenylboronic acid are not fully understood as of my knowledge cutoff in 2021. Boronic acids are known to interact with various enzymes and proteins. They can form reversible covalent complexes with proteins, particularly with enzymes that have cis-diol groups in their active sites . The nature of these interactions is typically influenced by the electronic and steric properties of the boronic acid.
Cellular Effects
Boronic acids are known to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
As of my knowledge cutoff in 2021, there is no available information on the effects of varying dosages of 3,4-Dichloro-2-methoxyphenylboronic acid in animal models .
属性
IUPAC Name |
(3,4-dichloro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUBCRULYJNVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)Cl)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3040407.png)
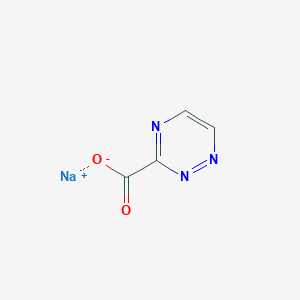

![4-Azaspiro[2.4]heptane oxalate](/img/structure/B3040412.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B3040413.png)
